molecular formula C9H6ClFO B13700493 5-Chloro-7-fluoro-3-methylbenzofuran

5-Chloro-7-fluoro-3-methylbenzofuran

Cat. No.: B13700493
M. Wt: 184.59 g/mol
InChI Key: FZCATLOTRCRUEO-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-3-methylbenzofuran is a benzofuran derivative characterized by the presence of chlorine, fluorine, and methyl substituents on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by halogenation and methylation reactions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-3-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogens or other functional groups .

Scientific Research Applications

5-Chloro-7-fluoro-3-methylbenzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-7-fluoro-3-methylbenzofuran include other benzofuran derivatives such as:

  • 3-Methylbenzofuran
  • 2-Methylbenzofuran
  • 2,3-Benzofuran

Uniqueness

What sets this compound apart is the specific combination of chlorine, fluorine, and methyl substituents, which can confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

5-chloro-7-fluoro-3-methyl-1-benzofuran

InChI

InChI=1S/C9H6ClFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3

InChI Key

FZCATLOTRCRUEO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2F)Cl

Origin of Product

United States

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